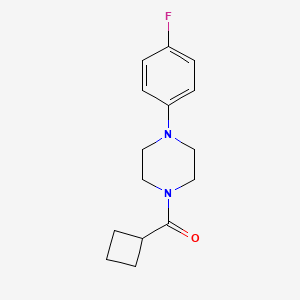
Cyclobutyl(4-(4-fluorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl(4-(4-fluorophenyl)piperazin-1-yl)methanone is a synthetic compound that belongs to the class of benzhydryl piperazine analogs.
Preparation Methods
The synthesis of Cyclobutyl(4-(4-fluorophenyl)piperazin-1-yl)methanone involves several steps. One common method includes the reaction of cyclobutyl carbonyl chloride with 4-(4-fluorophenyl)piperazine under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the nucleophilic substitution. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Cyclobutyl(4-(4-fluorophenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical entities.
Biology: The compound is used in biological assays to study receptor-ligand interactions, particularly with CB1 receptors.
Medicine: It has potential therapeutic applications in the treatment of conditions such as obesity and metabolic disorders due to its selective binding to CB1 receptors.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Cyclobutyl(4-(4-fluorophenyl)piperazin-1-yl)methanone involves its selective binding to CB1 receptors. This binding inhibits the basal G protein coupling activity of CB1, leading to a reduction in guanosine 5’-O-(3-thio)triphosphate binding. The compound’s inverse agonist activity results in increased cell surface localization of CB1 receptors, which contributes to its pharmacological effects .
Comparison with Similar Compounds
Cyclobutyl(4-(4-fluorophenyl)piperazin-1-yl)methanone can be compared with other similar compounds, such as:
1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203): This compound differs by the substitution on the piperazine ring with a cinnamyl group.
1-[Bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222): This compound has a tosyl group substitution on the piperazine ring.
(4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: This compound has different substituents on the piperazine ring and the aromatic ring
These compounds share similar structural features but differ in their substituents, leading to variations in their pharmacological properties and receptor binding affinities.
Properties
Molecular Formula |
C15H19FN2O |
|---|---|
Molecular Weight |
262.32 g/mol |
IUPAC Name |
cyclobutyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C15H19FN2O/c16-13-4-6-14(7-5-13)17-8-10-18(11-9-17)15(19)12-2-1-3-12/h4-7,12H,1-3,8-11H2 |
InChI Key |
XCPKHHRSMXFFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















